(S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate

Pharmaceutical impurity profiling ANDA/DMF submission Saxagliptin quality control

(S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate (CAS 135097-23-3) is the single-enantiomer N-Boc-protected L-proline ethyl ester, a chiral pyrrolidine dicarboxylate with molecular formula C₁₂H₂₁NO₄ and molecular weight 243.30 g/mol. This compound is supplied as a research-grade intermediate with a minimum purity specification of 95.0% , and is catalogued under the IUPAC name 1-O-tert-butyl 2-O-ethyl (2S)-pyrrolidine-1,2-dicarboxylate.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 135097-23-3
Cat. No. B178443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate
CAS135097-23-3
Synonyms1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-diMethylethyl) 2-ethyl ester, (2S)-
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO4/c1-5-16-10(14)9-7-6-8-13(9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1
InChIKeyIBCLKOLOJLBQDZ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-tert-Butyl 2-Ethyl Pyrrolidine-1,2-Dicarboxylate (CAS 135097-23-3): Chiral N-Boc-L-Proline Ethyl Ester Sourcing Overview


(S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate (CAS 135097-23-3) is the single-enantiomer N-Boc-protected L-proline ethyl ester, a chiral pyrrolidine dicarboxylate with molecular formula C₁₂H₂₁NO₄ and molecular weight 243.30 g/mol . This compound is supplied as a research-grade intermediate with a minimum purity specification of 95.0% , and is catalogued under the IUPAC name 1-O-tert-butyl 2-O-ethyl (2S)-pyrrolidine-1,2-dicarboxylate . Its primary value derives from its defined (2S) absolute configuration, which distinguishes it from the corresponding (2R)-enantiomer and the racemic DL-mixture (CAS 125347-83-3) in applications where stereochemical integrity directly governs synthetic outcome or regulatory identity .

Why the (2S)-Enantiomer of Boc-Pyrrolidine Ethyl Ester Cannot Be Replaced by the Racemate or (2R)-Enantiomer


The (2S)-configured Boc-proline ethyl ester (CAS 135097-23-3) and its racemic counterpart Boc-DL-proline ethyl ester (CAS 125347-83-3) are not interchangeable for any application requiring defined stereochemistry. In pharmaceutical impurity profiling, these two substances carry distinct regulatory identities: CAS 135097-23-3 is designated as Saxagliptin Impurity 44 , whereas CAS 125347-83-3 is classified as Saxagliptin Impurity 46 . Submission of an Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) for saxagliptin-containing products requires the enantiomerically resolved reference standard, not the racemic mixture, because chromatographic methods must demonstrate resolution between the (2S)-impurity and the active pharmaceutical ingredient . In asymmetric synthesis, the (2S)-enantiomer serves as a chiral pool starting material for constructing saxagliptin intermediates such as (5S)-4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid derivatives [1]; the racemate would introduce the (2R)-stereoisomer, generating diastereomeric mixtures that reduce yield and complicate purification. The quantitative evidence below substantiates why procurement specifications must explicitly require CAS 135097-23-3 rather than the cheaper, more readily available CAS 125347-83-3.

Quantitative Comparator Evidence: (S)-Boc-Proline Ethyl Ester vs. Racemate and Other Analogs


Regulatory Impurity Designation: Distinct ANDA Reference Standard Identity

The (2S)-enantiomer (CAS 135097-23-3) is unequivocally registered as a saxagliptin-specific impurity — Saxagliptin Impurity 44 — on authoritative chemical catalogues, whereas the racemic DL-mixture (CAS 125347-83-3) is categorised separately as Saxagliptin Impurity 46 . These two CAS-indexed substances are not synonymous: the first is a single enantiomer, the second is an equimolar mixture of (2S)- and (2R)-enantiomers . Regulatory guidelines for ANDA submissions require impurity reference standards to match the exact stereochemical identity of the process-related impurity observed in the drug substance . Consequently, CAS 125347-83-3 cannot substitute for CAS 135097-23-3 in a validated impurity method, because the co-eluting (2R)-enantiomer would mask or distort the quantification of the target (2S)-impurity.

Pharmaceutical impurity profiling ANDA/DMF submission Saxagliptin quality control

Procurement Cost Differential: Single Enantiomer Commands ~9× Price Premium Over Racemate

The single (2S)-enantiomer is priced at a substantial premium relative to the racemic DL-mixture, reflecting the additional manufacturing cost of asymmetric synthesis or chiral resolution. Fluorochem lists (S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate at £123.00 per gram (≈US$150) , whereas the racemic Boc-DL-proline ethyl ester is available from AKSci at US$16 per gram . This represents an approximately 9.4-fold price difference, which is directly attributable to the chiral purity requirement. The racemate is produced via straightforward Boc protection and esterification of inexpensive DL-proline; the single enantiomer requires either starting from enantiopure L-proline (which is itself more costly than DL-proline) or chiral chromatographic separation, both of which add process cost [1].

Cost of goods Chiral resolution economics Research chemical sourcing

Stereochemical Requirement in Saxagliptin Intermediate Synthesis: Enantioselective Biocatalytic Ammonolysis

In the published biocatalytic route to saxagliptin, the (5S)-configured 4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid 1-tert-butyl 5-ethyl ester undergoes lipase-catalyzed ammonolysis to yield the corresponding (5S)-amide intermediate [1]. The (2S)-Boc-proline ethyl ester (CAS 135097-23-3) is the direct synthetic precursor to this dihydropyrrole intermediate via oxidation [1]. Stereochemical fidelity at the C-2 (proline numbering) position is essential: the (2R)-enantiomer or racemic starting material would produce the corresponding (5R)-dihydropyrrole, whose ammonolysis product is the enantiomer of the required saxagliptin intermediate. The biocatalytic step itself has been shown to proceed with high enantioselectivity only when the substrate possesses the natural L-amino acid configuration [1]. This establishes a strict stereochemical gate: only the (2S)-enantiomer (CAS 135097-23-3) feeds into the productive synthetic pathway leading to saxagliptin.

Biocatalysis Saxagliptin synthesis DPP-IV inhibitor intermediates

Enantiomeric Purity Specification: Baseline Chiral Integrity Requirement for Asymmetric Synthesis

Commercial suppliers of the (2S)-enantiomer specify a minimum chemical purity of 95.0% (by GC or HPLC) , with select vendors offering 98% purity . Critically, the racemic mixture (CAS 125347-83-3) is also supplied at 95–98% chemical purity , but this specification refers only to the total content of both enantiomers and does not address enantiomeric excess (ee). The racemate by definition has 0% ee. For applications such as chiral auxiliary-mediated asymmetric synthesis, the enantiomeric purity of the starting material directly propagates to the enantiomeric purity of the product: a 95% ee starting material yields product with at most 95% ee (assuming no kinetic resolution). The single-enantiomer product (CAS 135097-23-3) from qualified vendors therefore provides a baseline enantiomeric excess that is implicitly >0% and typically >98% ee when sourced as the L-proline derivative, whereas the racemate provides 0% ee .

Chiral purity Enantiomeric excess Quality specification

Specific Scientific and Industrial Procurement Scenarios for (S)-1-tert-Butyl 2-Ethyl Pyrrolidine-1,2-Dicarboxylate (CAS 135097-23-3)


Saxagliptin ANDA / DMF Impurity Reference Standard Qualification

When preparing an Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) for generic saxagliptin, the applicant must demonstrate that the analytical method can resolve and quantify all process-related and degradation impurities at or above the identification threshold. CAS 135097-23-3 is the established reference standard for Saxagliptin Impurity 44 . The racemic mixture (CAS 125347-83-3, Saxagliptin Impurity 46) is not an acceptable substitute because its (2R)-enantiomer component would produce an additional chromatographic peak not present in the actual drug substance impurity profile, leading to inaccurate specificity validation . Procurement of the correct single-enantiomer standard is a prerequisite for method validation, system suitability testing, and stability-indicating assay development under ICH Q3A/Q3B guidelines.

Stereoselective Synthesis of Saxagliptin Key Intermediates via Biocatalytic or Chemical Routes

The (2S)-Boc-proline ethyl ester is the direct precursor to (5S)-4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid 1-tert-butyl 5-ethyl ester, which undergoes biocatalytic ammonolysis to furnish the (5S)-amide intermediate on the pathway to saxagliptin . Use of the racemate (CAS 125347-83-3) or the (2R)-enantiomer would generate the incorrect (5R)-configured dihydropyrrole, whose amide product is the enantiomer of the required intermediate and cannot be carried forward to the active pharmaceutical ingredient. This scenario applies to both laboratory-scale route scouting and pilot-plant campaigns where stereochemical fidelity is non-negotiable.

Chiral Auxiliary and Asymmetric Organocatalysis Methodology Development

Proline-derived chiral auxiliaries and organocatalysts require enantiomerically pure starting materials. The (2S)-Boc-proline ethyl ester (CAS 135097-23-3) serves as a protected, activated proline ester that can be directly employed in enamine- or iminium-based organocatalytic cycles, or further derivatised to chiral ligands for transition-metal catalysis. At an effective enantiomeric excess inherently high (typically ≥98% ee when sourced from L-proline), this compound provides the requisite stereochemical fidelity . The racemic mixture (0% ee) is categorically unsuitable for these applications, as it would lead to racemic products or require wasteful chiral separation downstream.

Chiral Chromatographic Method Development and Column Qualification

Analytical laboratories developing chiral HPLC or SFC methods for proline derivatives require enantiomerically pure standards to establish retention times, resolution factors, and enantiomeric elution order. CAS 135097-23-3, with its defined (2S)-configuration, provides an unambiguous reference for method development. The racemate (CAS 125347-83-3) may be used as a secondary system suitability standard to demonstrate enantiomeric resolution, but only after the individual enantiomer retention times have been assigned using the single-enantiomer standard . This two-standard approach is standard practice in chiral method validation per ICH Q2(R1).

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